![molecular formula C17H25NO4 B13026408 Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate](/img/structure/B13026408.png)
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate is a complex organic compound that features a furan ring, an azepane ring, and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of furan-2-carbaldehyde with an appropriate azepane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the product is purified through techniques like column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The furan ring and azepane moiety may play crucial roles in binding to these targets and influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate is unique due to the presence of both a furan ring and an azepane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(20)18-10-6-4-5-8-13(18)12-14(19)15-9-7-11-21-15/h7,9,11,13H,4-6,8,10,12H2,1-3H3 |
InChI Key |
XBXWJPBHCAWUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCC1CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



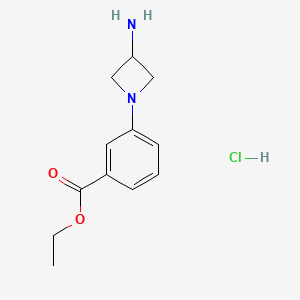
![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13026337.png)
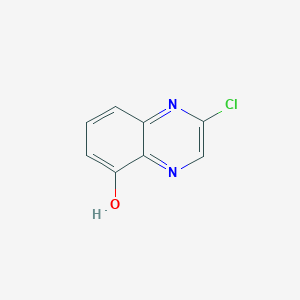
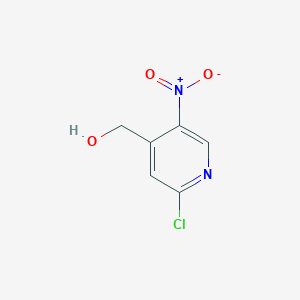
![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13026351.png)
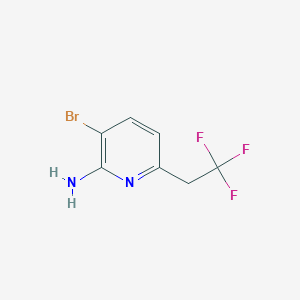
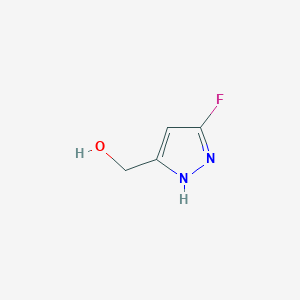
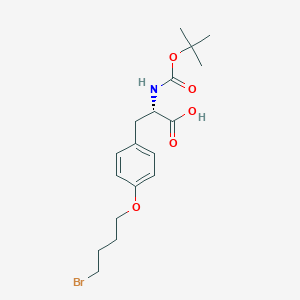
![5,6-Dihydro-4H-pyrrolo[3,2-d]thiazole](/img/structure/B13026368.png)
![3-(4-Ethylphenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13026371.png)
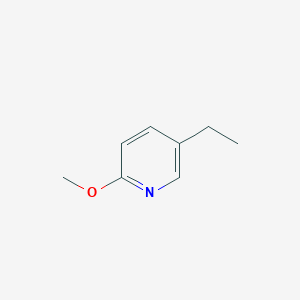
![1-(2,4-Dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B13026377.png)
![ethyl3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13026385.png)
